molecular formula C18H24N2O4 B6492588 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide CAS No. 899958-06-6

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide

Cat. No.: B6492588
CAS No.: 899958-06-6
M. Wt: 332.4 g/mol
InChI Key: TVSVZCQPHDRGCV-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide (CAS: 899730-81-5, C₁₇H₂₁N₃O₆) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core, a methylene bridge, and an ethanediamide linker connected to a 3-methylphenyl substituent . Its synthesis is inferred from analogous methods in the literature, such as amide coupling reactions using activated esters or carbodiimide reagents (e.g., EDC/HOBt) .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-6-5-7-14(10-13)20-17(22)16(21)19-11-15-12-23-18(24-15)8-3-2-4-9-18/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSVZCQPHDRGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-yl, can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.

    Attachment of the Methyl Group: The spirocyclic intermediate is then reacted with a suitable methylating agent to introduce the methyl group.

    Formation of the Diamide: The final step involves the reaction of the spirocyclic intermediate with 3-methylphenylamine and ethanediamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-({1,4-dioxaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its spirocyclic structure could be useful in the design of novel materials with unique properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide (C₁₆H₁₉N₃O₆)
  • Key Differences :
    • The spiro ring is smaller (4.4 vs. 4.5), reducing steric bulk.
    • The 3-nitrophenyl group (electron-withdrawing) replaces the 3-methylphenyl (electron-donating), altering electronic properties and reactivity.
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide (C₁₇H₂₁N₃O₆)
  • Key Differences :
    • The nitro substituent is at the 2-position instead of 3-methyl at the 3-position.

Variations in the Spiro Ring System

3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine
  • Key Differences :
    • A propargylamine group replaces the ethanediamide linker.
6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-di
  • Key Differences: A fused pyrrolidinone and dihydroisoxazole system replaces the ethanediamide-aromatic group.
  • Impact : The lactam ring enhances hydrogen-bonding capacity, while the spiro[4.4] system reduces conformational flexibility compared to the spiro[4.5] core .

Functional Group Modifications

N-Methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08)
  • Key Differences :
    • A sulfonamide group replaces the ethanediamide linker.
  • Impact : Sulfonamides are stronger hydrogen-bond acceptors but may increase metabolic susceptibility compared to amides .
Ethyl (S,E)-3-((4-methoxybenzyl)(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)amino)-3-oxopropanoate (S15)
  • Key Differences :
    • An ester and methoxybenzyl group replace the ethanediamide and 3-methylphenyl.
  • Impact : Esters are more hydrolytically labile than amides, affecting stability under physiological conditions .

Research Implications

  • Synthetic Strategies : The target compound’s ethanediamide linker likely requires coupling reagents like EDC/HOBt, as seen in related amide syntheses .
  • Analytical Characterization : NMR signals for the spiro[4.5]decane core (δ 1.4–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) align with data for analogous compounds .

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